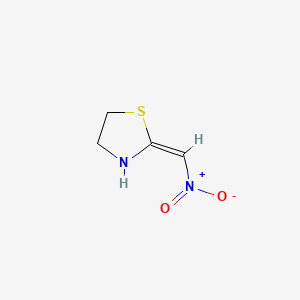
2-(NITROMÉTHYLÈNE)THIAZOLIDINE
Vue d'ensemble
Description
Thiazolidine, 2-(nitromethylene)- is a useful research compound. Its molecular formula is C4H6N2O2S and its molecular weight is 146.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazolidine, 2-(nitromethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazolidine, 2-(nitromethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de molécules bioactives
2-(NITROMÉTHYLÈNE)THIAZOLIDINE: est un précurseur clé dans la synthèse de diverses molécules bioactives. Son incorporation dans des structures plus grandes peut conduire à des composés ayant des activités anticancéreuses, anticonvulsivantes, antimicrobiennes, anti-inflammatoires, neuroprotectrices et antioxydantes significatives . Le noyau thiazolidine est particulièrement apprécié pour sa capacité à améliorer les propriétés pharmacologiques en raison de la présence de soufre.
Conception et développement de médicaments
Le motif thiazolidine sert d'échafaudage polyvalent dans la conception de médicaments. Ses caractéristiques structurelles sont propices aux modifications qui peuvent améliorer la sélectivité, la puissance et les profils pharmacocinétiques des médicaments. Les chercheurs utilisent This compound pour développer des candidats médicaments de nouvelle génération, en se concentrant sur des médicaments multifonctionnels qui peuvent cibler plusieurs voies simultanément .
Applications de la chimie verte
Dans le domaine de la chimie verte, This compound joue un rôle dans le développement de voies de synthèse respectueuses de l'environnement. Il est utilisé dans des réactions qui visent l'économie atomique, des profils de réaction plus propres et la récupération des catalyseurs. Ce composé s'inscrit dans un effort plus large visant à rendre la synthèse chimique plus durable .
Nanotechnologie
Le composé a trouvé des applications dans la nanotechnologie, en particulier dans la synthèse de nanoparticules aux propriétés spécifiques. Par exemple, il a été utilisé pour créer des nanoparticules magnétiquement recyclables qui servent de catalyseurs efficaces dans diverses réactions chimiques .
Catalyseur de réaction multicomposants (MRC)
This compound: est utilisé comme catalyseur dans les réactions multicomposants (MRC), qui sont très appréciées pour leur efficacité dans la synthèse de molécules complexes à partir de substrats simples. La structure unique du composé en fait un catalyseur efficace pour ces types de réactions .
Conception de sondes pour les études biologiques
En raison de son activité thérapeutique et pharmaceutique diversifiée, This compound est également utilisé dans la conception de sondes pour les études biologiques. Il aide à comprendre l'interaction entre les médicaments et leurs cibles biologiques, ce qui est crucial pour le développement de nouveaux médicaments .
Propriétés
IUPAC Name |
(2E)-2-(nitromethylidene)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEZECZCLMOIJN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=C[N+](=O)[O-])N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS/C(=C/[N+](=O)[O-])/N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216581 | |
| Record name | Thiazolidine, 2-(nitromethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66357-40-2 | |
| Record name | Thiazolidine, 2-(nitromethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolidine, 2-(nitromethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the main synthetic applications of 2-(Nitromethylene)thiazolidine?
A1: 2-(Nitromethylene)thiazolidine serves as a valuable precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in synthesizing thiazoloquinoline derivatives and thiazolopyridine carboxamide derivatives . These heterocyclic compounds hold significant interest due to their potential biological activities and applications in medicinal chemistry.
Q2: Can you elaborate on the mechanism of these synthetic reactions involving 2-(Nitromethylene)thiazolidine?
A2: The synthesis of thiazoloquinoline derivatives, for example, involves a multi-step process. 2-(Nitromethylene)thiazolidine initially undergoes a Michael reaction with an aromatic aldehyde. This is followed by imine-enamine tautomerization and subsequent cyclization with dimedone, ultimately yielding the desired thiazoloquinoline derivative . This reaction sequence highlights the compound's versatility in constructing complex heterocycles.
Q3: Are there any interesting reactivity patterns observed with 2-(Nitromethylene)thiazolidine?
A3: Yes, research indicates that (Z)-3-benzyl-2-(nitromethylene)thiazolidine, a derivative of the compound, undergoes an unexpected ring enlargement when treated with sodium hydroxide . This transformation also involves an oxidative-reductive process affecting the nitromethylene group. The proposed mechanism for this ring enlargement was investigated using mass spectrometry with isotope-labeled compounds, showcasing the power of such techniques in elucidating complex reaction pathways .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)
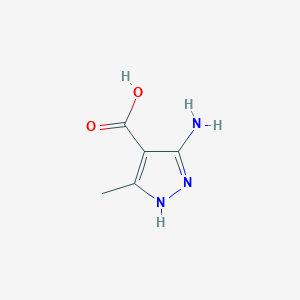
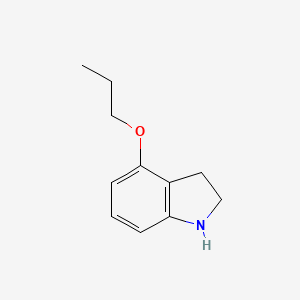
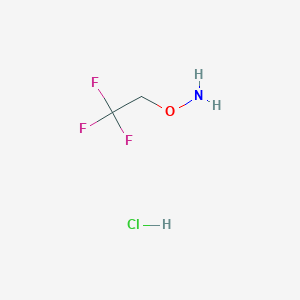
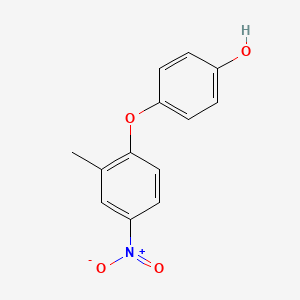
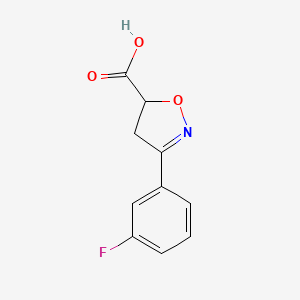
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)
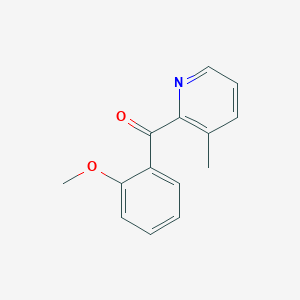
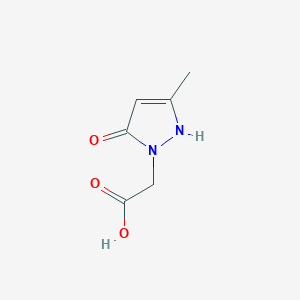
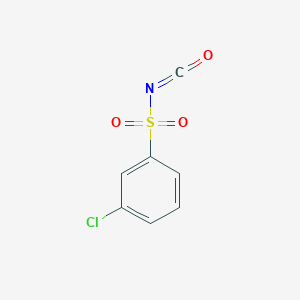
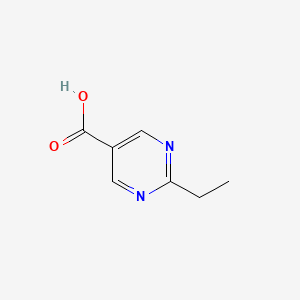
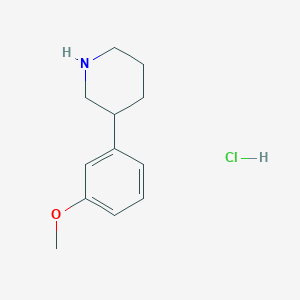
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)
